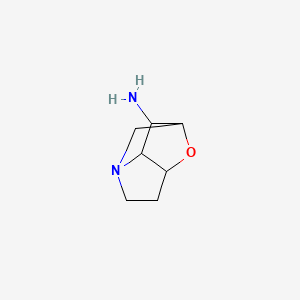
3,3-Difluoro-4-methoxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-4-methoxypiperidine hydrochloride: is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.62 g/mol . It is a hydrochloride salt of piperidine, featuring two fluorine atoms at the 3-position and a methoxy group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methoxypiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The methoxy group can be introduced via methylation using reagents like methyl iodide or dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available piperidine derivatives. The process includes fluorination, methylation, and subsequent purification steps to obtain the hydrochloride salt in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3-Difluoro-4-methoxypiperidine hydrochloride is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound to investigate the role of fluorine in modulating biological activity .
Medicine: Fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-4-methoxypiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
- 3,3-Difluoropiperidine hydrochloride
- 3,3-Difluoro-4-methylpiperidine hydrochloride
- 3,3-Difluoro-4-(methoxymethyl)piperidine hydrochloride
Comparison: Compared to these similar compounds, 3,3-Difluoro-4-methoxypiperidine hydrochloride is unique due to the presence of both fluorine atoms and a methoxy group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H12ClF2NO |
|---|---|
Poids moléculaire |
187.61 g/mol |
Nom IUPAC |
3,3-difluoro-4-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-10-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H |
Clé InChI |
IQVFVMAIPGGHGF-UHFFFAOYSA-N |
SMILES canonique |
COC1CCNCC1(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)


![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)




